molecular formula C12H16O2Si B14657042 Dimethyl(phenyl)silyl 2-methylprop-2-enoate CAS No. 46376-52-7

Dimethyl(phenyl)silyl 2-methylprop-2-enoate

Cat. No.: B14657042
CAS No.: 46376-52-7
M. Wt: 220.34 g/mol
InChI Key: SZPQVIIVVZNGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a silyl group attached to a 2-methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of dimethyl(phenyl)silanol with 2-methylprop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common catalysts used include acid chlorides or anhydrides, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted silyl esters.

Scientific Research Applications

Dimethyl(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Dimethyl(phenyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2-methylprop-2-enoate
  • Phenyltrimethylsilane
  • Dimethyl(phenyl)silyl chloride

Uniqueness

Dimethyl(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a silyl group and an ester moiety, which imparts distinct chemical properties

Properties

CAS No.

46376-52-7

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C12H16O2Si/c1-10(2)12(13)14-15(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

SZPQVIIVVZNGLW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.